molecular formula C21H32N2O3 B5523166 (3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol

(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol

Cat. No.: B5523166
M. Wt: 360.5 g/mol
InChI Key: KSGNNHZSQKUKNM-TZIWHRDSSA-N
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Description

(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, RB-120, and is classified as a selective inhibitor of enkephalin-degrading enzymes.

Scientific Research Applications

Enantioselective Catalysis

A series of chiral (3R,5R)-dihydroxypiperidine derivatives, structurally related to the compound , have been used in the enantioselective addition of diethylzinc to aldehydes. This process results in the formation of (R)-secondary alcohols with high enantiomeric excess, demonstrating the compound's potential in asymmetric synthesis and catalysis (Roudeau, Pardo, & Cossy, 2006).

Antiarrhythmic Activities

Compounds structurally similar to the specified compound have been synthesized and evaluated for their antiarrhythmic activities. Such studies indicate potential applications in the development of new therapeutic agents for heart rhythm disorders (Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, Amr, & Abdalla, 2009).

Photophysical Properties

Research on related diimine complexes, including those with piperidine structures, focuses on their luminescence behavior. These studies are significant for developing new materials with potential applications in lighting and display technologies (Shaw & Schmehl, 1991).

Catalysis in Organic Synthesis

Derivatives of piperidine, a core structure in the compound , have been used in catalyzing efficient alcohol oxidation reactions. This demonstrates their potential in organic synthesis, particularly in environmentally friendly processes (Li & Zhang, 2009).

Development of CCR3 Antagonists

Research has been conducted on piperidine derivatives as antagonists for CC chemokine receptor-3 (CCR3). This work is crucial in developing treatments for diseases like allergic airway inflammation (De Lucca et al., 2005).

Acetylcholinesterase Inhibitors

N-Benzylpiperidine derivatives have been explored for their role as inhibitors of acetylcholinesterase. This enzyme is a target in the treatment of Alzheimer's Disease, indicating the potential of the compound for similar applications (Tong, Collantes, Chen, & Welsh, 1996).

Chemical Structure and Pharmacology

The affinity of various derivatives for acetylcholine receptors has been explored, providing insights into the development of new pharmaceuticals that modulate cholinergic transmission (Abramson, Barlow, Franks, & Pearson, 1974).

Conformational Studies

Conformational studies of N-acyl diphenylpiperidin-4-one oximes, closely related to the compound of interest, provide valuable insights into their molecular structure and potential interactions, important for designing drugs with specific target interactions (Chakkaravarthy, Muthukumaran, & Pandiarajan, 2008).

Catalyst Development in Polymer Chemistry

The use of piperidine derivatives in catalyzing polymer reactions demonstrates their potential in industrial applications, particularly in the production of high-performance plastics (Sacchi, Tritto, Shan, Mendichi, & Noristi, 1991).

Synthetic Intermediate in Natural Product Synthesis

Piperidine frameworks are utilized as synthetic intermediates, especially in the synthesis of natural products and compounds with pharmacological interest, showcasing their versatility in complex organic synthesis (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-1-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-2-21(26)10-13-23(16-19(21)24)20(25)14-17-8-11-22(12-9-17)15-18-6-4-3-5-7-18/h3-7,17,19,24,26H,2,8-16H2,1H3/t19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGNNHZSQKUKNM-TZIWHRDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1O)C(=O)CC2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCN(C[C@H]1O)C(=O)CC2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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